molecular formula C20H29FN6 B5615874 1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane

1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane

Cat. No. B5615874
M. Wt: 372.5 g/mol
InChI Key: UHNLJMKNWHXJMC-UHFFFAOYSA-N
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Description

The synthesis and study of compounds similar to "1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane" often involve multifaceted chemical processes, aiming to explore novel chemical entities with potential biological activities. These compounds are typically synthesized through methods like click chemistry, characterized using spectroscopic techniques, and their molecular interactions are studied for various potential applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

Synthesis of related compounds often utilizes click chemistry approaches, starting from specific halogenated precursors or employing cycloaddition reactions to form complex heterocyclic structures. For example, Govindhan et al. (2017) synthesized a compound using click chemistry with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, highlighting the versatility of click chemistry in constructing complex molecules (Govindhan et al., 2017).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical and physical properties of these compounds. Techniques such as NMR, IR, MS, and X-ray crystallography are commonly employed. For instance, Ribet et al. (2005) characterized the structure of a complex molecule involving chloro and fluoro substituents on a piperidin ring, using comprehensive NMR analyses and X-ray crystallography, providing insights into the conformation and stability of similar structures (Ribet et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be explored through various reactions, including cycloadditions, rearrangements, and substitutions, which are pivotal in modifying the molecular framework and introducing functional groups. The study by Krishnaiah et al. (2015) on the optimization of inhibitors for specific kinase activities through structural modifications is an example of how chemical reactivity is tailored for desired biological activities (Krishnaiah et al., 2015).

Physical Properties Analysis

The physical properties, including thermal stability and phase transitions, are often investigated using techniques like TGA and DSC. For example, Kuznetsov et al. (1991) studied the thermal behavior and stability of methyl-substituted compounds, providing a foundation for understanding how substituents affect the physical properties of these molecules (Kuznetsov et al., 1991).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents, potential for forming derivatives, and interactions with biological targets, are central to the characterization and application of these compounds. Studies often include fluorescence spectroscopy for binding analysis, as seen in the work by Govindhan et al. (2017), to understand the compound's potential interactions and pharmacokinetics (Govindhan et al., 2017).

properties

IUPAC Name

1-[[5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-1,2,4-triazol-3-yl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN6/c1-25-19(15-26-10-4-2-3-5-11-26)23-24-20(25)16-7-12-27(13-8-16)18-6-9-22-14-17(18)21/h6,9,14,16H,2-5,7-8,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNLJMKNWHXJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C3=C(C=NC=C3)F)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane

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